N-T-BOC-CIS-2,6-BIS-HYDROXYMETHYLPIPERIDINE
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Overview
Description
N-T-BOC-CIS-2,6-BIS-HYDROXYMETHYLPIPERIDINE is a chemical compound with the molecular formula C12H23NO4 and a molecular weight of 245.32 g/mol. It is also known by its IUPAC name, tert-butyl (2R,6S)-2,6-bis(hydroxymethyl)piperidine-1-carboxylate. This compound is notable for its structural features, which include a piperidine ring substituted with two hydroxymethyl groups and a tert-butoxycarbonyl (BOC) protecting group.
Preparation Methods
The synthesis of N-T-BOC-CIS-2,6-BIS-HYDROXYMETHYLPIPERIDINE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions, often starting with a suitable precursor such as a dihydropyridine derivative.
Introduction of Hydroxymethyl Groups: The hydroxymethyl groups are introduced via hydroxymethylation reactions, which may involve formaldehyde and a suitable base.
Protection with BOC Group: The final step involves the protection of the nitrogen atom with a tert-butoxycarbonyl (BOC) group using reagents such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Chemical Reactions Analysis
N-T-BOC-CIS-2,6-BIS-HYDROXYMETHYLPIPERIDINE undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can undergo reduction reactions to form alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions to form ethers or esters using reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
N-T-BOC-CIS-2,6-BIS-HYDROXYMETHYLPIPERIDINE has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-T-BOC-CIS-2,6-BIS-HYDROXYMETHYLPIPERIDINE involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The BOC protecting group helps in stabilizing the compound and preventing unwanted side reactions during chemical transformations.
Comparison with Similar Compounds
N-T-BOC-CIS-2,6-BIS-HYDROXYMETHYLPIPERIDINE can be compared with similar compounds such as:
N-T-BOC-2,6-DIMETHYLPIPERIDINE: This compound lacks the hydroxymethyl groups, making it less versatile in chemical reactions.
N-T-BOC-2,6-DIHYDROXYPIPERIDINE: Similar to this compound but with hydroxyl groups instead of hydroxymethyl groups, affecting its reactivity and applications.
This compound stands out due to its unique combination of functional groups, which provide a balance of stability and reactivity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl (2R,6S)-2,6-bis(hydroxymethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-12(2,3)17-11(16)13-9(7-14)5-4-6-10(13)8-15/h9-10,14-15H,4-8H2,1-3H3/t9-,10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSGQXHSSGXPHK-AOOOYVTPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCCC1CO)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](CCC[C@H]1CO)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677212 |
Source
|
Record name | tert-Butyl (2R,6S)-2,6-bis(hydroxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198422-46-7 |
Source
|
Record name | tert-Butyl (2R,6S)-2,6-bis(hydroxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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